An In-depth Technical Guide on the Biological Activity of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid and its Analogs
An In-depth Technical Guide on the Biological Activity of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2,3-Dichlorophenyl)-4-oxobutanoic acid is a keto acid with a dichlorinated phenyl ring. While its primary documented role is as a chemical intermediate, its structural motifs are present in various biologically active molecules. This guide synthesizes the available chemical information for 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid and delves into the known biological activities of structurally similar compounds to infer its potential pharmacological profile.
Chemical and Physical Properties of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid
Limited data is available for the specific physicochemical properties of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. The table below summarizes the available information.
| Property | Value | Source |
| CAS Number | 32003-41-1 | [1] |
| Molecular Formula | C₁₀H₈Cl₂O₃ | [1] |
| Molecular Weight | 247.07 g/mol | [1] |
| Synonyms | 4-(2,3-DICHLOROPHENYL)-4-OXOBUTYRIC ACID, 3-(2,3-Dichlorobenzoyl)-propionic Acid | [1][2] |
| Purity | Available in various purities (e.g., 95+%, 97%, 99%) | [1][2] |
Synthesis
The synthesis of 4-aryl-4-oxobutanoic acids is often achieved through Friedel-Crafts acylation.[3] For 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, this would typically involve the reaction of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Generalized Experimental Protocol for Friedel-Crafts Acylation:
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To a cooled and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride.
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Slowly add 1,2-dichlorobenzene to the mixture, maintaining a low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours.
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Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
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The resulting precipitate, the crude 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, is then filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Biological Activity of Structurally Related Compounds
Due to the absence of direct biological data for 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, this section focuses on the activities of its structural analogs. These findings may provide insights into the potential biological profile of the target compound.
Anti-inflammatory and Immunomodulatory Activity
A structurally related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (flobufen) , and its derivative 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) , have demonstrated significant anti-inflammatory, antiarthritic, and immunomodulatory effects.[4] These compounds were evaluated in various in vivo and in vitro models, including:
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Carrageenan-induced acute inflammation
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Adjuvant arthritis
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Inhibition of leukotriene B4 (LTB4) production[4]
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Graft versus host reaction (GVHR)
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Antibody production against ovalbumin
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Thioglycollate-induced peritoneal exudate formation
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Phagocytosis of thioglycollate-stimulated mouse peritoneal macrophages
Deoxoflobufen showed comparable anti-inflammatory and antiarthritic effects to flobufen but with lower toxicity and stronger immunomodulating properties.[4]
Antimicrobial and Antifungal Activity
The synthesis of new heterocyclic compounds from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid has been reported, with some of the resulting molecules showing antimicrobial and antifungal activities.[5] This suggests that the 4-aryl-4-oxobutanoic acid scaffold can be a precursor for compounds with antimicrobial properties.
Analgesic Activity
Derivatives of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids have been synthesized and shown to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity.[6]
Hypothetical Signaling Pathway and Mechanism of Action
Based on the known activity of the related compound flobufen, a potential mechanism of action for a biologically active 4-aryl-4-oxobutanoic acid could involve the inhibition of the leukotriene biosynthesis pathway.[7] Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation. Inhibition of enzymes in this pathway, such as 5-lipoxygenase (5-LOX), would lead to reduced LTB4 levels and a subsequent anti-inflammatory effect.
Caption: Hypothetical inhibition of the Leukotriene B4 (LTB4) inflammatory pathway.
Proposed Research Workflow for Biological Activity Screening
For a novel compound like 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, a systematic approach is necessary to determine its biological activity. The following workflow outlines a potential screening cascade.
Caption: A generalized workflow for determining the biological activity of a novel chemical entity.
Conclusion
While direct evidence for the biological activity of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid is currently lacking in scientific literature, the documented anti-inflammatory, immunomodulatory, analgesic, and antimicrobial activities of its structural analogs suggest that this chemical scaffold is of interest for further pharmacological investigation. Future research focusing on the screening of this compound in relevant biological assays is warranted to elucidate its potential therapeutic applications. The provided hypothetical workflow and signaling pathway offer a foundational framework for such exploratory studies.
References
- 1. chemscene.com [chemscene.com]
- 2. molbase.com [molbase.com]
- 3. 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid | 32003-41-1 | Benchchem [benchchem.com]
- 4. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
